Propyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
Propyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
Brand Name:
Vulcanchem
CAS No.:
145071-32-5
VCID:
VC21138888
InChI:
InChI=1S/C11H18N2O3/c1-3-7-16-11(14)13-6-4-5-10(9-13)8-12-15-2/h5,8H,3-4,6-7,9H2,1-2H3/b12-8+
SMILES:
CCCOC(=O)N1CCC=C(C1)C=NOC
Molecular Formula:
C11H18N2O3
Molecular Weight:
226.27 g/mol
Propyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
CAS No.: 145071-32-5
Cat. No.: VC21138888
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145071-32-5 |
|---|---|
| Molecular Formula | C11H18N2O3 |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | propyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C11H18N2O3/c1-3-7-16-11(14)13-6-4-5-10(9-13)8-12-15-2/h5,8H,3-4,6-7,9H2,1-2H3/b12-8+ |
| Standard InChI Key | VBWJQIXGJVLLIU-XYOKQWHBSA-N |
| Isomeric SMILES | CCCOC(=O)N1CCC=C(C1)/C=N/OC |
| SMILES | CCCOC(=O)N1CCC=C(C1)C=NOC |
| Canonical SMILES | CCCOC(=O)N1CCC=C(C1)C=NOC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator